5,6-Dimethoxy-1-oxido-2-phenylindol-1-ium-3-one
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Overview
Description
5,6-Dimethoxy-1-oxido-2-phenylindol-1-ium-3-one: is a chemical compound with the molecular formula C16H13NO4 and a molecular weight of 283.279 g/mol . This compound belongs to the indole family, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1-oxido-2-phenylindol-1-ium-3-one typically involves the reaction of 2-phenylindole with dimethoxybenzene under specific conditions . The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxido group . The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions . The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: 5,6-Dimethoxy-1-oxido-2-phenylindol-1-ium-3-one is used as a reactant in the synthesis of various indole derivatives .
Biology: Indole derivatives, including this compound, have shown promising biological activities such as antibacterial , antiviral , and anticancer properties . These compounds are being investigated for their potential use in developing new therapeutic agents .
Medicine: The compound is being studied for its potential use in the treatment of various diseases due to its biological activities . It is also being explored as a lead compound for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals . Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-1-oxido-2-phenylindol-1-ium-3-one involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to enzymes and receptors , modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
- 5,6-Dimethoxy-2-phenyl-3H-indol-3-one 1-oxide
- 5,6-Dimethoxy-2-phenyl-isatogen
- 5,6-Dimethoxy-1,2-dihydro-3H-indazol-3-one
Comparison: 5,6-Dimethoxy-1-oxido-2-phenylindol-1-ium-3-one is unique due to its specific oxido group at the 1-position, which imparts distinct chemical and biological properties .
Properties
CAS No. |
69511-80-4 |
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Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
5,6-dimethoxy-1-oxido-2-phenylindol-1-ium-3-one |
InChI |
InChI=1S/C16H13NO4/c1-20-13-8-11-12(9-14(13)21-2)17(19)15(16(11)18)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
IKSZKMFNGWQMHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=C3)OC |
Origin of Product |
United States |
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